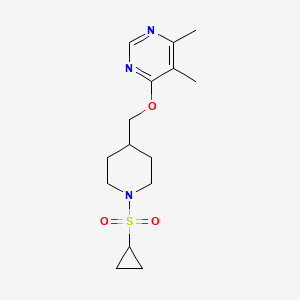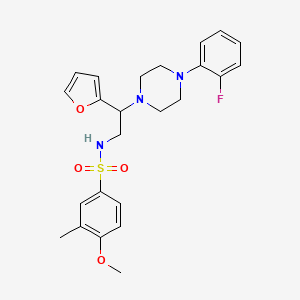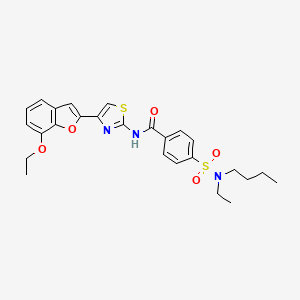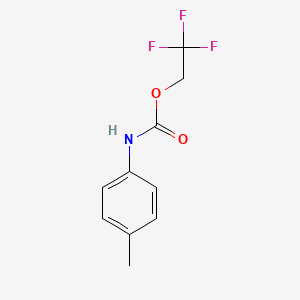![molecular formula C7H10O5 B2511187 2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1822577-96-7](/img/structure/B2511187.png)
2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . The molecular weight of this compound is 186.1620 .
Synthesis Analysis
The synthesis of this compound involves several routes, with the most common being the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The organic extracts are dried over anhydrous MgSO4 and the solvent is removed under vacuum .Molecular Structure Analysis
The tridentate nature of the ligand was ascertained by studying the IR and NMR spectra of the Eu(III) complex with the ligand . The energy-optimized structure of the free ligand and its Am3+ complex was determined using Density Functional Theoretical (DFT) study .Chemical Reactions Analysis
The various reactions of 7-oxanorbornanes permit a high chemodiversity in organic chemistry in general and for the synthesis of compounds of biological interest . The reactions involve C–O and C–C bond cleavage of 7-oxanorbornanes .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
- Details : Researchers have explored its effects on tumor cells, studying its mechanisms of action and potential therapeutic applications .
- Details : These OBDA derivatives exhibit interesting extraction behavior for trivalent and tetravalent actinides in nitric acid medium, making them relevant for nuclear waste management and environmental remediation .
- Details : Nature provides several 7-oxanorbornanes with intriguing bioactivity. Investigating their interactions with biological systems sheds light on potential therapeutic applications .
Antitumor Properties
Actinide Extraction: (Unique Application):
Biological Activity Exploration: (Unique Application):
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The compound has been found to have interesting biological properties and analogues of these compounds have also been found to be bioactive . It is extremely useful for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . Further clinical testing is favorable for its potential as an antitumor agent .
Propiedades
IUPAC Name |
5,6-dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-3-1-2(7(10)11)6(12-3)5(4)9/h2-6,8-9H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJOHOETCDWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C1O2)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)
![N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2511114.png)

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)